molecular formula C30H50O3 B594354 (5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate CAS No. 6804-12-2

(5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate

Cat. No.: B594354
CAS No.: 6804-12-2
M. Wt: 458.727
InChI Key: AOQIVBOEDICQDB-KNWHVVHCSA-N
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Description

(5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate is a synthetic androgen ester. It is a derivative of testosterone, specifically designed to enhance the anabolic effects while minimizing androgenic effects. This compound is often used in hormone replacement therapy and for treating conditions associated with low testosterone levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate typically involves the esterification of testosterone with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

(5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for studying steroidal esters.

    Biology: Employed in studies related to androgen receptor binding and activity.

    Medicine: Investigated for its potential in hormone replacement therapy and treatment of hypogonadism.

    Industry: Utilized in the development of new anabolic agents and performance-enhancing drugs.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote anabolic activities such as protein synthesis and muscle growth. The molecular pathways involved include the activation of the androgen receptor signaling pathway, which influences various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Testosterone undecanoate
  • Nandrolone decanoate
  • Methenolone enanthate

Uniqueness

(5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate is unique due to its specific ester chain, which provides a balance between anabolic and androgenic effects. This makes it particularly suitable for therapeutic applications where a prolonged release of the active compound is desired.

Properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h22,24-27H,4-21H2,1-3H3/t22-,24-,25-,26-,27-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQIVBOEDICQDB-KNWHVVHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718066
Record name (5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6804-12-2
Record name (5α,17β)-17-[(1-Oxoundecyl)oxy]androstan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6804-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotestosterone undecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5alpha,17beta)-3-Oxoandrostan-17-yl undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROTESTOSTERONE UNDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVD393EG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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